BenchChemオンラインストアへようこそ!

16-Phenoxy tetranor Prostaglandin E2

Pharmacokinetics Metabolite Identification Reference Standards

This product is 16-phenoxy tetranor PGE2, a metabolite reference standard for sulprostone pharmacokinetic studies. It lacks intrinsic activity and is not a substitute for active agonists. Essential for developing LC-MS/MS methods to quantify sulprostone metabolites and as a structurally related negative control in EP3 receptor signaling assays. Purchase for analytical specificity and assay validation.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Cat. No. B8050662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Phenoxy tetranor Prostaglandin E2
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O
InChIInChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18?,19-,21-/m1/s1
InChIKeyLYXKJZCRLQWIIN-BYCQWZGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Phenoxy tetranor Prostaglandin E2: A Key Metabolite Reference Standard in Prostanoid Research


16-Phenoxy tetranor Prostaglandin E2 (16-phenoxy tetranor PGE2) is a synthetic prostanoid with the CAS number 54382-74-0 [1]. It is chemically defined as the free acid form of the EP3/EP1 receptor agonist sulprostone, generated through the hydrolysis of the methylsulfonamide bond of the parent prodrug . In humans, it is identified as a minor plasma metabolite following parenteral administration of sulprostone . Critically, multiple authoritative sources confirm that the intrinsic biological activity of this specific metabolite has not been independently studied or reported in the scientific literature [1].

Why Substituting 16-Phenoxy tetranor PGE2 for Other PGE2 Analogs Compromises Analytical Precision and Data Validity


16-Phenoxy tetranor PGE2 cannot be generically substituted for other PGE2 analogs like sulprostone or PGE2 itself. Its unique function as a metabolite reference standard [1] is distinct from that of a pharmacologically active agonist. While sulprostone acts as a selective EP3/EP1 receptor agonist with defined Ki values (0.6 and 21 nM, respectively) , its metabolite, 16-phenoxy tetranor PGE2, lacks documented intrinsic activity . The 16-phenoxy modification is a key structural feature known to dramatically enhance potency and selectivity in related prostaglandins [2], making the compound a crucial analytical comparator. Substituting it with PGE2 or other analogs would compromise the specificity of analytical assays and misrepresent structure-activity relationships, leading to invalid data in pharmacokinetic and pharmacodynamic studies [1].

Quantitative Differentiation of 16-Phenoxy tetranor PGE2 as a Metabolite Standard


Evidence 1: 16-Phenoxy tetranor PGE2 is an Inactive Metabolite of Sulprostone, Not an Active Agonist

Multiple authoritative sources confirm that 16-phenoxy tetranor PGE2 is a minor plasma metabolite of sulprostone and that its biological activity has not been studied or reported [1]. This is in stark contrast to sulprostone, which is a well-characterized, selective EP3/EP1 receptor agonist with defined Ki values of 0.6 nM for EP3 and 21 nM for EP1 . The metabolite lacks documented activity at these receptors.

Pharmacokinetics Metabolite Identification Reference Standards

Evidence 2: The 16-Phenoxy Modification Drastically Increases Potency in Related Analogs

In the context of PGF2α analogs, the 16-phenoxy substitution confers a dramatic increase in receptor binding affinity. For instance, 16-phenoxy tetranor Prostaglandin F2α (16-phenoxy tetranor PGF2α) binds to the FP receptor on ovine luteal cells with 440% greater affinity than the natural ligand, PGF2α . While not a direct measure of 16-phenoxy tetranor PGE2, this class-level evidence demonstrates that the 16-phenoxy group is a key pharmacophore for enhancing ligand-receptor interactions in prostanoid signaling pathways [1].

Structure-Activity Relationship (SAR) Prostaglandin Analogs Receptor Binding

Evidence 3: Metabolic Fate Differentiates 16-Phenoxy tetranor PGE2 from Sulprostone for PK/PD Studies

The primary differentiation lies in its metabolic fate. Sulprostone, a prodrug, is hydrolyzed in vivo to form the free acid metabolite, 16-phenoxy tetranor PGE2, which is then detectable in human plasma . The prodrug, sulprostone, is the active pharmacological agent with documented potency (e.g., EC50 ~23 nM in EP3-mediated guinea-pig aorta contraction) [1]. 16-phenoxy tetranor PGE2 serves as the analytical marker of this metabolic conversion. Using the metabolite standard is essential for quantifying sulprostone metabolism, a step that cannot be achieved by using sulprostone or PGE2 alone.

Pharmacokinetics Drug Metabolism LC-MS/MS

Validated Research and Industrial Applications for 16-Phenoxy tetranor Prostaglandin E2


Application 1: As an Analytical Reference Standard in LC-MS/MS Method Development

Due to its defined role as a metabolite of sulprostone found in human plasma , this compound is ideally suited for use as an analytical reference standard. Research groups developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify sulprostone and its metabolites in biological matrices require this specific compound to establish retention times, optimize ionization parameters, and construct calibration curves for accurate metabolite quantification.

Application 2: As a Negative Control in Functional Assays for EP Receptor Agonists

Given the consensus that the intrinsic biological activity of 16-phenoxy tetranor PGE2 has not been reported , it can serve as a structurally related but inactive negative control in in vitro studies. For instance, in experiments investigating EP3 receptor-mediated signaling (e.g., cAMP assays, Ca2+ flux) using sulprostone or other agonists [1], this metabolite can be used to confirm that observed effects are due to the parent compound's activity and not its metabolic byproduct.

Application 3: As a Key Intermediate or Comparator in Prostaglandin SAR Studies

The 16-phenoxy modification is a well-known pharmacophore in prostaglandin chemistry, conferring enhanced potency and selectivity in related analogs like 16-phenoxy tetranor PGF2α . Therefore, 16-phenoxy tetranor PGE2 serves as a crucial structural comparator for medicinal chemistry groups engaged in structure-activity relationship (SAR) studies aimed at developing novel, tissue-selective prostanoid therapeutics with improved pharmacological profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16-Phenoxy tetranor Prostaglandin E2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.